N-(p-Nitrophenethyl)spiperone

Vue d'ensemble

Description

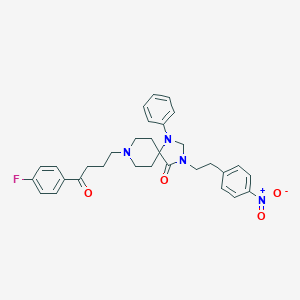

The compound 8-[4-(4-Fluorophenyl)-4-oxobutyl]-3-[2-(4-nitrophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(4-Fluorophenyl)-4-oxobutyl]-3-[2-(4-nitrophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one typically involves multiple steps, including the formation of the spirocyclic core and the introduction of various functional groups. Common synthetic routes may include:

Formation of the Spirocyclic Core: This step often involves the cyclization of a suitable precursor molecule under specific conditions, such as the use of a strong base or acid catalyst.

Introduction of Functional Groups: The addition of the 4-fluorophenyl, 4-oxobutyl, 4-nitrophenyl, and phenyl groups can be achieved through various organic reactions, such as Friedel-Crafts acylation, nucleophilic substitution, and reduction reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis, ensuring high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

8-[4-(4-Fluorophenyl)-4-oxobutyl]-3-[2-(4-nitrophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce carbonyl groups to alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Applications De Recherche Scientifique

Scientific Research Applications

-

Dopamine Receptor Studies

- Binding Affinity : N-(p-Nitrophenethyl)spiperone exhibits selective binding to D2 dopamine receptors, making it instrumental in studying dopaminergic signaling pathways. This specificity aids in understanding the mechanisms of action for various dopaminergic drugs and their effects on psychiatric disorders such as schizophrenia and Parkinson's disease .

- Neurotransmitter Interaction : Research has indicated that this compound can interact with other neurotransmitter systems, providing insights into the potential cross-talk between dopaminergic and serotonergic pathways.

-

Pharmacological Characterization

- Antagonistic Properties : As a selective antagonist for D2 receptors, this compound is used in pharmacological characterizations to evaluate its effects on receptor dynamics and the subsequent physiological responses .

- Bivalent Ligands : This compound plays a role in the design of bivalent ligands that target G protein-coupled receptor (GPCR) dimers, which have become significant tools in drug discovery .

-

Radiolabeling for Imaging Studies

- PET Radiotracer Development : The compound has been explored as a potential precursor for radiolabeling with isotopes like fluorine-18, facilitating its use as a positron emission tomography (PET) radiotracer. This application is crucial for visualizing dopamine receptor activity in vivo, contributing to advancements in neuroimaging techniques .

Synthesis and Methodology

The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to achieve high yields and purity levels. The synthetic pathways often include:

- Formation of the nitrophenethyl group.

- Coupling reactions to attach the spiperone moiety.

- Purification steps such as chromatography to isolate the final product.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various experimental settings:

- Study on Schizophrenia Treatment : A research study highlighted its role in modulating dopaminergic activity, suggesting potential therapeutic benefits in managing schizophrenia symptoms through targeted receptor antagonism .

- Neuroimaging Applications : Another significant application involved using this compound as a radiotracer in PET imaging, allowing researchers to visualize dopamine receptor occupancy in living subjects, thereby enhancing our understanding of neuropsychiatric disorders .

Mécanisme D'action

The mechanism by which 8-[4-(4-Fluorophenyl)-4-oxobutyl]-3-[2-(4-nitrophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, leading to modulation of biological pathways and therapeutic effects. The exact molecular targets and pathways involved can vary based on the specific context and application.

Comparaison Avec Des Composés Similaires

8-[4-(4-Fluorophenyl)-4-oxobutyl]-3-[2-(4-nitrophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

Spirocyclic Compounds: Other spirocyclic molecules with different functional groups or ring sizes.

Phenyl-Substituted Compounds: Molecules with phenyl groups substituted at various positions.

Fluorophenyl and Nitrophenyl Compounds: Compounds containing fluorophenyl or nitrophenyl groups with different structural frameworks.

The uniqueness of 8-[4-(4-Fluorophenyl)-4-oxobutyl]-3-[2-(4-nitrophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one lies in its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical properties and reactivity.

Activité Biologique

N-(p-Nitrophenethyl)spiperone is a derivative of spiperone, a well-known antipsychotic agent. This compound exhibits significant biological activity, particularly as a selective antagonist for various neurotransmitter receptors. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Core Structure : The compound retains the spiperone backbone, which is an azaspiro compound.

- Substituents : The addition of a p-nitrophenethyl group enhances its binding affinity and selectivity towards specific receptors.

Biological Activity Overview

The primary biological activities of this compound are linked to its interaction with serotonin and dopamine receptors. Key findings include:

- Serotonin Receptor Antagonism : It acts as a potent antagonist at the 5-HT2A serotonin receptor, contributing to its antipsychotic effects. The Ki values for receptor binding indicate strong selectivity:

- 5-HT2A:

- 5-HT1A:

- Dopamine Receptor Antagonism : It also selectively antagonizes dopamine D2-like receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders:

- D2:

- D3:

These interactions suggest that this compound could be effective in managing symptoms associated with dysregulated serotonin and dopamine signaling.

The mechanisms underlying the biological activity of this compound involve:

- Receptor Binding : The compound’s high affinity for serotonin and dopamine receptors allows it to effectively block neurotransmitter activity, leading to reduced psychotic symptoms.

- Calcium Signaling : Similar to spiperone, it may influence calcium-dependent chloride secretion in airway epithelial cells, indicating potential therapeutic avenues beyond psychiatric disorders .

Research Findings and Case Studies

Several studies have investigated the pharmacological profile of this compound:

- In Vitro Studies : Research demonstrated that this compound effectively inhibits serotonin-induced signaling pathways in neuronal cultures, suggesting its potential role in modulating mood and anxiety disorders.

- Animal Models : In rodent models of schizophrenia, administration of this compound resulted in significant reductions in hyperactivity and stereotypic behaviors typically induced by dopaminergic agonists.

- Comparative Studies : Compared to other antipsychotics like chlorpromazine and haloperidol, this compound exhibited a more favorable side effect profile while maintaining efficacy in symptom reduction .

Data Table: Receptor Affinities

| Receptor Type | Ki (nM) | Activity |

|---|---|---|

| 5-HT2A | 0.06 | Antagonist |

| 5-HT1A | 0.08 | Antagonist |

| D2 | 0.6 | Antagonist |

| D3 | 0.08 | Antagonist |

| D4 | ~350 | Weak Antagonist |

| D1 | ~3500 | Very Weak Antagonist |

Propriétés

IUPAC Name |

8-[4-(4-fluorophenyl)-4-oxobutyl]-3-[2-(4-nitrophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33FN4O4/c32-26-12-10-25(11-13-26)29(37)7-4-19-33-21-17-31(18-22-33)30(38)34(23-35(31)27-5-2-1-3-6-27)20-16-24-8-14-28(15-9-24)36(39)40/h1-3,5-6,8-15H,4,7,16-23H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAROERVHUKRDNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CCC4=CC=C(C=C4)[N+](=O)[O-])CCCC(=O)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647342 | |

| Record name | 8-[4-(4-Fluorophenyl)-4-oxobutyl]-3-[2-(4-nitrophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136247-18-2 | |

| Record name | 8-[4-(4-Fluorophenyl)-4-oxobutyl]-3-[2-(4-nitrophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.